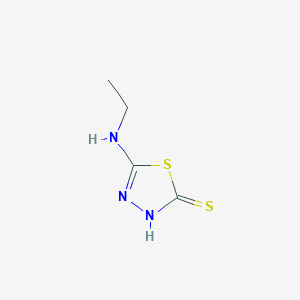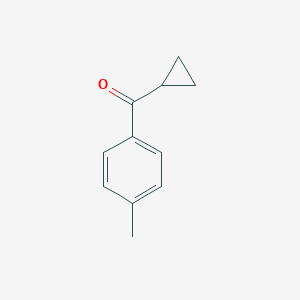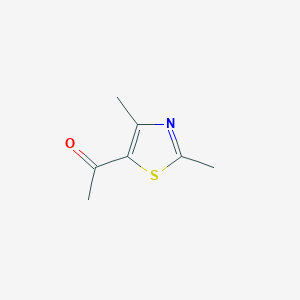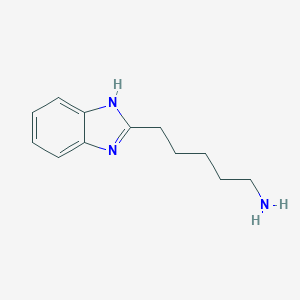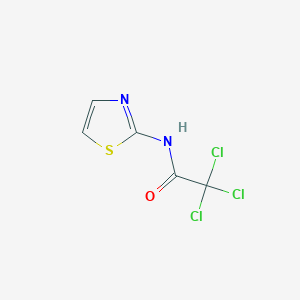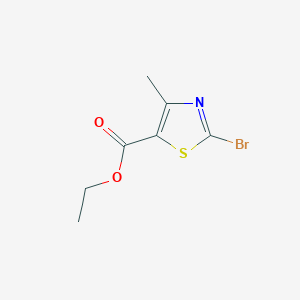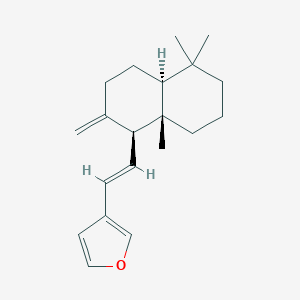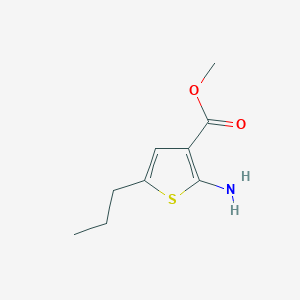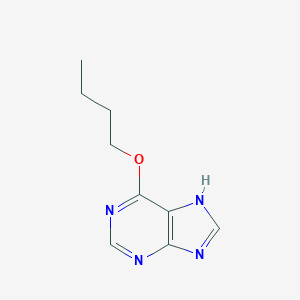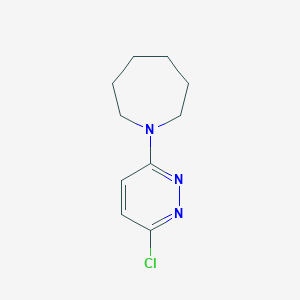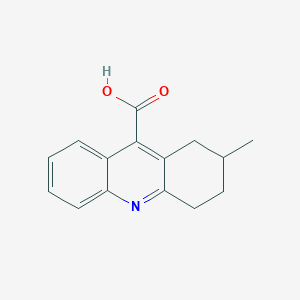
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a heterocyclic compound with a molecular formula of C15H15NO2. This compound belongs to the acridine family, known for its rigid structure, planarity, and high thermal stability. Acridine derivatives have been extensively studied due to their pharmacological, photophysical, and biological properties .
Mechanism of Action
Target of Action
It is structurally similar to tacrine, a known acetylcholinesterase inhibitor . Therefore, it may also target acetylcholinesterase, a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Pharmacokinetics
The compound’s bioavailability would be influenced by these factors .
Result of Action
If it acts similarly to tacrine, it could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in conditions like alzheimer’s disease where acetylcholine levels are typically reduced .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other substances could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
Preparation Methods
The synthesis of 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the condensation of 2-methylcyclohexanone with aniline, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the acridine ring can be replaced by other functional groups.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications:
Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful tools in molecular biology for studying DNA interactions and as potential anticancer agents.
Medicine: Some acridine derivatives have shown promise as therapeutic agents for treating diseases like cancer and Alzheimer’s disease.
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with other acridine derivatives such as:
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Used in the treatment of Alzheimer’s disease, tacrine shares a similar core structure but differs in its functional groups and specific biological activity.
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent, known for its ability to intercalate into DNA and disrupt microbial processes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCKKMVBVAVEIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378150 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247571-77-3 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
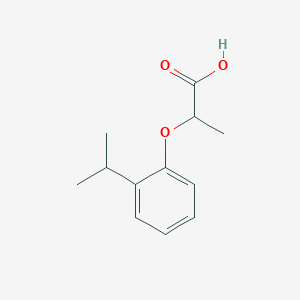
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
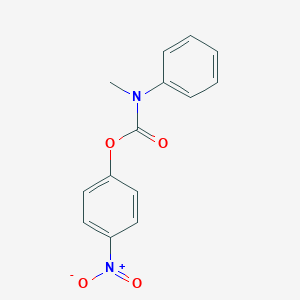
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)
